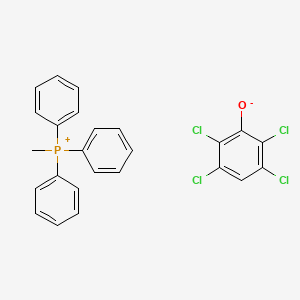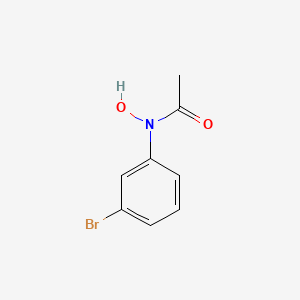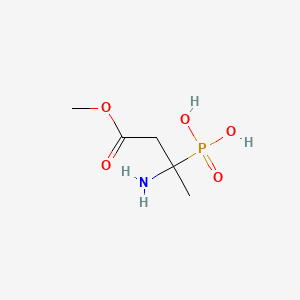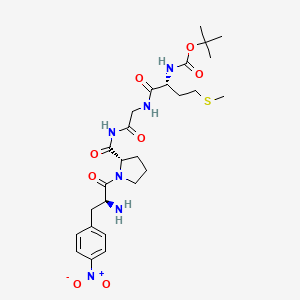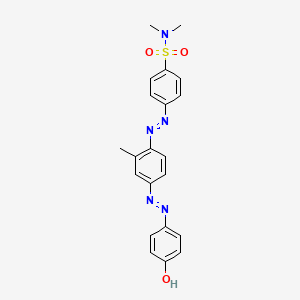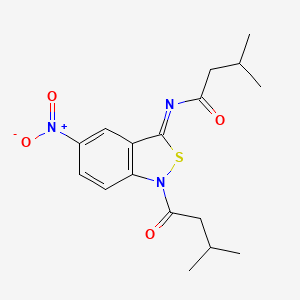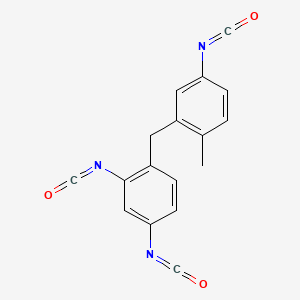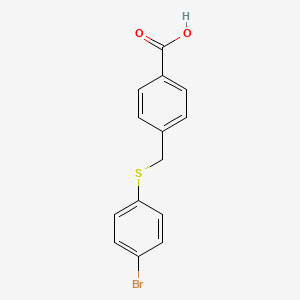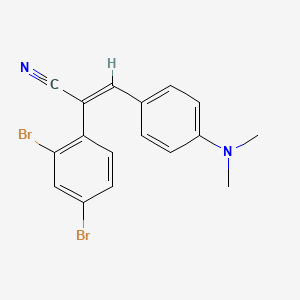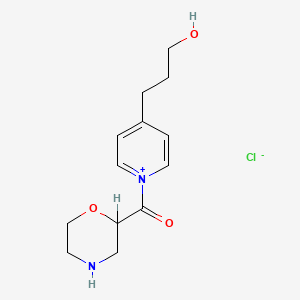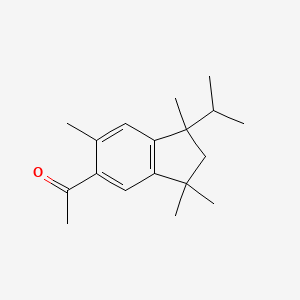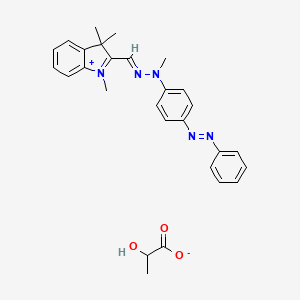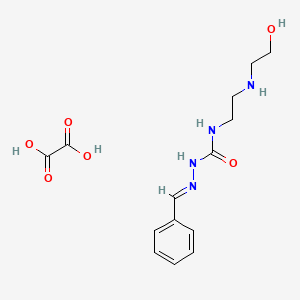
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with a phenylmethylene group and a hydroxyethylaminoethyl side chain, making it a unique molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the phenylmethylene group: This step involves the reaction of the hydrazinecarboxamide with a benzaldehyde derivative.
Attachment of the hydroxyethylaminoethyl side chain: This can be done by reacting the intermediate compound with an appropriate amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylmethylene group can be reduced to form a phenylethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The hydroxyethyl and amino groups may facilitate binding to specific sites, while the phenylmethylene group could provide hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(2-(Aminoethyl)-2-(phenylmethylene)hydrazinecarboxamide: Lacks the hydroxyethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(methylmethylene)hydrazinecarboxamide: Has a methyl group instead of a phenyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
属性
CAS 编号 |
180045-52-7 |
|---|---|
分子式 |
C14H20N4O6 |
分子量 |
340.33 g/mol |
IUPAC 名称 |
1-[(E)-benzylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea;oxalic acid |
InChI |
InChI=1S/C12H18N4O2.C2H2O4/c17-9-8-13-6-7-14-12(18)16-15-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,10,13,17H,6-9H2,(H2,14,16,18);(H,3,4)(H,5,6)/b15-10+; |
InChI 键 |
HOYULAVPNXYIAN-GYVLLFFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


